![molecular formula C14H11F3N6O2 B2537959 N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)-6-(三氟甲基)烟酰胺 CAS No. 2034560-01-3](/img/structure/B2537959.png)
N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)-6-(三氟甲基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a CSF-1R inhibitor . It was designed, synthesized, and evaluated in vitro for potency and selectivity as part of the development of a CSF-1R PET tracer .
Synthesis Analysis
The compound was part of a set of six compounds that were designed and synthesized for the development of a CSF-1R PET tracer . The highest affinity for CSF-1R was found for this compound .Chemical Reactions Analysis
The compound was used in the development of a CSF-1R PET tracer . The radiosynthesis of the tracer was achieved by carbon-11 carbon monoxide aminocarbonylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 479.46 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .科学研究应用
代谢途径和酶活性
研究探索了与烟酰胺衍生物相关的代谢途径和酶活性,重点关注它们在各种生化过程中的作用。烟酰胺及其衍生物的代谢涉及体内复杂的相互作用,影响营养代谢,并可能有助于对各种疾病的治疗效果。研究调查了烟酰胺代谢物的生物合成及其对代谢过程的影响,重点指出烟酰胺N-甲基转移酶 (NNMT) 是这些途径中的关键参与者 (Shibata & Matsuo, 1989; Hong 等人,2015).
结构分析和分子相互作用
烟酰胺衍生物与其他化合物之间的结构分析和分子相互作用一直是人们感兴趣的主题。专注于涉及烟酰胺和相关化合物的晶体结构和分子组装能量分析的研究,提供了对基本识别模式和晶格特征的见解,这对于了解它们的生化和药理特性至关重要 (Jarzembska 等人,2017).
治疗潜力
多项研究检查了烟酰胺衍生物的治疗潜力,包括它们对胃损伤、炎症和癌症的影响。这些影响的潜在机制通常涉及代谢途径、酶活性和分子相互作用的调节。例如,衍生物 1-甲基烟酰胺通过其抗炎作用和对胃粘膜防御的影响,显示出治疗急性胃损伤的潜力 (Brzozowski 等人,2008).
分子对接和抑制剂发现
针对 NNMT 等酶的抑制剂发现的研究具有重要意义,研究人员已经发现可以潜在地用于治疗与异常 NNMT 活性相关的疾病的小分子抑制剂。这些抑制剂已通过生化、动力学和结构研究得到表征,为开发新的治疗剂奠定了基础 (Babault 等人,2018; Neelakantan 等人,2017).
作用机制
Target of Action
The primary target of the compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target due to its role in the pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with CSF-1R, inhibiting its function
Biochemical Pathways
The inhibition of CSF-1R by N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide affects the signaling pathways associated with tumor-associated macrophages and microglia . This can lead to changes in the tumor microenvironment, potentially impacting the growth and spread of cancer cells .
Pharmacokinetics
It is known that the compound has a high affinity for csf-1r
Result of Action
The molecular and cellular effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action are primarily seen in the tumor microenvironment. By inhibiting CSF-1R, the compound can affect the behavior of tumor-associated macrophages and microglia . This could potentially lead to changes in tumor growth and progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide. For example, the presence of other molecules in the tumor microenvironment could potentially affect the compound’s ability to bind to CSF-1R
安全和危害
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-23-7-9(5-20-23)12-21-11(25-22-12)6-19-13(24)8-2-3-10(18-4-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCFLIQLYCSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。